molecular formula C10H7FO2S B1587003 Methyl 4-fluoro-1-benzothiophene-2-carboxylate CAS No. 220180-55-2

Methyl 4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B1587003
CAS No.: 220180-55-2
M. Wt: 210.23 g/mol
InChI Key: SPZLAMSTAIFDBN-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C10H7FO2S. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-1-benzothiophene-2-carboxylate typically involves the fluorination of benzothiophene derivatives followed by esterification. One common method includes the reaction of 4-fluorobenzothiophene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-fluoro-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-1-benzothiophene-2-carboxylate
  • Methyl 4-bromo-1-benzothiophene-2-carboxylate
  • Methyl 4-iodo-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 4-fluoro-1-benzothiophene-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties. Fluorine can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

methyl 4-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZLAMSTAIFDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382509
Record name methyl 4-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220180-55-2
Record name methyl 4-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 5.0 g (35.2 mmol) of 2,6-difluorobenzaldehyde, 2.11 g (52.8 mmol) of sodium hydride (60% pure) and 4.11 g (38.7 mmol) of methyl mercaptoacetate, 5.61 g (72.8% of theory) of the title compound are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step Two
Quantity
4.11 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using 5.0 g (35.2 mmol) of 2,6-difluorobenzaldehyde, 2.11 g (52.8 mmol) of sodium hydride (60% pure) and 4.11 g (38.7 mmol) of methyl mercaptoacetate, 5.61 g (72.8% of theory) of the title compound are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step Two
Quantity
4.11 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 100 ml 3-necked round-bottomed flask, reflux condenser, thermometer adapter, gas inlet, and Teflon stirrer were oven-dried for 12 hours at 160° C. The apparatus was rapidly assembled, fitted with a thermometer, flushed with dry nitrogen gas, sealed with rubber septa, and allowed to cool to room temperature. The cooled reaction flask was charged with anhydrous dimethyl sulfoxide (40 ml), 2, 6-difluorobenzaldehyde (5 g, 35.18 mmole), anhydrous triethylamine (2.5 equivalents, 87.95 mmole, 8,952 g, 12.33 ml) and methyl thioglycolate (1.1 equivalents, 4.10 g, 38.70 mmole). The mixture was heated to 75° C. with rapid stirring. The progress of the reaction was monitored by TLC (silica, 10% dichloromethane-hexane, UV visualization). After 19 hours the reaction mixture was cooled to room temperature and poured onto an ice/water mixture (250 ml). The resulting slurry was stirred for 20 minutes, filtered, washed with cold water (2×100 ml) and dried in vacuo to give 5.76 g (78%) of methyl 4-fluorobenzo[b]thiophene-2-carboxylate. See, A. J. Bridges, A. Lee, E. C. Madukor, and C. E. Schwartz, Tetrahedron Letters, 33:7499 (1992).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.33 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
dichloromethane hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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